4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide
Description
4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide is a substituted benzene derivative featuring a carbothioamide (–C(=S)NH₂) group at the 1-position and a 2-(dimethylamino)ethoxy (–OCH₂CH₂N(CH₃)₂) substituent at the 4-position. The carbothioamide group is a versatile functional unit, often involved in hydrogen bonding or metal coordination, making this compound relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-13(2)7-8-14-10-5-3-9(4-6-10)11(12)15/h3-6H,7-8H2,1-2H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWSEAQYTYTBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide typically involves the reaction of 4-hydroxybenzene-1-carbothioamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzene-1-carbothioamides
The following table summarizes key structural and functional differences between 4-[2-(dimethylamino)ethoxy]benzene-1-carbothioamide and related compounds:
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminoethoxy group in the target compound is electron-donating, which may enhance resonance stabilization of the carbothioamide group.
- Solubility Trends: The dimethylaminoethoxy group likely improves water solubility compared to the lipophilic 2-ethylhexyloxy group in 2-[(2-ethylhexyl)oxy]benzene-1-carbothioamide . Ethyl 4-(dimethylamino)benzoate (analog from ) demonstrated higher reactivity in resin polymerization than methacrylate derivatives, suggesting similar advantages for the target compound in polymer or coordination chemistry .
Thermal and Physical Stability
- Crystal Packing: highlights that substituents like methoxy or hydroxy groups influence crystal lattice stability via hydrogen bonding.
Biological Activity
4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₂OS, with a molecular weight of 224.32 g/mol. The compound features a benzene ring substituted with a dimethylamino group and a carbothioamide functional group, which are crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been reported to act as an inhibitor of microtubule affinity-regulating kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer progression and neurodegenerative diseases.
Key Mechanisms:
- Inhibition of MARK4 : The compound binds to MARK4, disrupting its normal function, which can lead to reduced cell proliferation in cancer cells.
- Induction of Apoptosis : Studies suggest that treatment with this compound can induce apoptosis in cancer cell lines, such as MCF-7 and A549, indicating its potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MCF-7 | 27.39 | Growth inhibition |
| A549 | 45.24 | Growth inhibition |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial effects. Preliminary data indicate activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values need further elucidation.
Case Studies
Q & A
Q. What are the optimal synthetic routes for 4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization should employ Design of Experiments (DoE) principles to evaluate critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between variables, while ANOVA analysis prioritizes significant parameters . Initial routes may involve coupling 4-hydroxybenzene-1-carbothioamide with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures reproducibility .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm the dimethylaminoethoxy sidechain’s connectivity to the benzene ring. For instance, HMBC correlations between the ethoxy oxygen and adjacent carbons verify substituent positioning .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₅N₂O₂S: 255.0903) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable (refer to CCDC protocols in ) .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and bioactivity of this carbothioamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects (e.g., PCM model) refine predictions of nucleophilic/electrophilic sites .
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Parameterize the thioamide group’s sulfur for hydrogen-bonding interactions. Validate docking poses with MD simulations (10 ns trajectories, AMBER force field) .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability, focusing on logP and topological polar surface area .
Q. How should researchers address contradictions in reported biological activity data across different cell lines?
- Methodological Answer :
- Dose-Response Standardization : Use IC₅₀/EC₅₀ curves with ≥6 concentrations (e.g., 1 nM–100 µM) to normalize potency metrics. Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
- Cell Line Authentication : STR profiling ensures genetic consistency. Compare activity in isogenic cell pairs (e.g., wild-type vs. kinase-deficient) to isolate target-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, adjusting for variables like passage number and serum concentration .
Q. What experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Conduct Michaelis-Menten assays with varied substrate concentrations. A Lineweaver-Burk plot distinguishes competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₒff) to quantify affinity (KD) for the target enzyme .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to infer binding-driven entropy/enthalpy changes .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in synthetic yields reported for this compound?
- Methodological Answer :
- Critical Parameter Screening : Use Taguchi methods to rank factors (e.g., reagent purity, moisture content) by impact on yield. For example, a 3-level L9 array evaluates temperature (±10°C), solvent (DMF vs. DMSO), and stirring rate .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., thioamide C=S stretch at ~1250 cm⁻¹) to identify incomplete reactions .
- Cross-Lab Validation : Collaborate with independent labs to replicate protocols under controlled conditions (e.g., inert atmosphere, standardized equipment) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
